molecular formula C18H13NO5 B2713112 2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid CAS No. 588680-04-0

2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid

Cat. No. B2713112
CAS RN: 588680-04-0
M. Wt: 323.304
InChI Key: ZUDVFDNJNAOVQK-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole) and a quinoline group (a benzene ring fused to a pyridine), which are common structures in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. For example, a compound with a benzodioxolyl group was synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .


Chemical Reactions Analysis

Compounds like this one undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems .

Scientific Research Applications

Neuroprotective and Cognitive Enhancements

Research on serotonin 5-HT(6) receptor ligands, including compounds structurally related to quinolines, suggests potential roles in treating learning and memory disorders. These studies highlight the importance of selective antagonists and their brain penetration capabilities, hinting at cognitive enhancement and neuroprotection applications (Russell & Dias, 2002).

Antioxidant and Anti-inflammatory Properties

Phenolic acids, like Chlorogenic Acid (CGA), have demonstrated a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). Similar compounds, sharing functional groups with the queried compound, might exhibit analogous beneficial properties.

Antimicrobial and Cytotoxic Activities

Natural carboxylic acids derived from plants, including structurally related compounds, have been identified to possess significant antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds directly influences their bioactivity, suggesting potential applications in developing antimicrobial and cytotoxic agents (Godlewska-Żyłkiewicz et al., 2020).

Environmental Remediation

Studies on the use of redox mediators in the treatment of organic pollutants highlight the role of enzymatic approaches in degrading recalcitrant compounds. Enzymes, enhanced by redox mediators, can significantly improve the efficiency of degradation, indicating the potential environmental applications of similar compounds in pollutant remediation (Husain & Husain, 2007).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-22-11-3-4-14-12(7-11)13(18(20)21)8-15(19-14)10-2-5-16-17(6-10)24-9-23-16/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDVFDNJNAOVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid

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